ethyl 2-(3-methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-4-phenylbutanoate
Description
Ethyl 2-(3-methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-4-phenylbutanoate (CAS: 115729-52-7) is a diketopiperazine derivative and a known pharmaceutical impurity. It is structurally related to the angiotensin-converting enzyme (ACE) inhibitor enalapril, where it is designated as Enalapril Related Compound D or Enalapril Diketopiperazine . This compound arises during the synthesis or degradation of enalapril and serves as a certified reference material for quality control in pharmaceutical manufacturing . Its molecular formula is C₂₀H₂₆N₂O₄ with a molecular weight of 358.43 g/mol, featuring a hexahydropyrrolo[1,2-a]pyrazine core substituted with a methyl group at position 3 and a 4-phenylbutanoate ethyl ester side chain .
Properties
IUPAC Name |
ethyl 2-(3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-4-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-3-26-20(25)17(12-11-15-8-5-4-6-9-15)22-14(2)18(23)21-13-7-10-16(21)19(22)24/h4-6,8-9,14,16-17H,3,7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZHNHHJUGMMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CCCC3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Overview
Enalapril DKP (CAS 115729-52-7) is a bicyclic diketopiperazine derivative formed via intramolecular cyclization of enalapril. Its molecular formula is $$ \text{C}{20}\text{H}{26}\text{N}{2}\text{O}{4} $$, with a molecular weight of 358.43 g/mol. The compound’s IUPAC name, ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate, reflects its stereochemical complexity, featuring two chiral centers. As a degradation product, it underscores the necessity of robust synthetic and analytical protocols to ensure drug efficacy and safety.
Synthetic Pathways for Enalapril Diketopiperazine
Thermal Degradation of Enalapril Maleate
The primary route for synthesizing Enalapril DKP involves controlled thermal degradation of enalapril maleate. Intramolecular cyclization occurs when the drug is subjected to elevated temperatures, leading to the elimination of water and the formation of a six-membered diketopiperazine ring.
Solid-State Cyclization
Heating enalapril maleate at 129–137°C induces cyclization, as evidenced by Fourier transform infrared (FT-IR) spectroscopy. Key spectral changes include:
- Disappearance of the secondary amine peak at 3215 cm$$^{-1}$$.
- Emergence of carbonyl stretches at 1738 cm$$^{-1}$$ (ester) and 1672 cm$$^{-1}$$ (DKP amide).
- A broad O–H stretch at 3250 cm$$^{-1}$$, indicative of released water.
This method yields Enalapril DKP with minimal by-products when conducted under inert atmospheres.
Solution-Phase Thermal Degradation
Dissolving enalapril maleate in acetonitrile and heating at 50–60°C for 24 hours also produces the DKP derivative. The USP monograph outlines a protocol involving:
- Melting enalapril maleate on a hot plate.
- Dissolving the residue in acetonitrile via sonication.
- Filtering to isolate Enalapril DKP.
This approach achieves a yield of 80–90%, with purity verified by high-performance liquid chromatography (HPLC).
Analytical Characterization
Chromatographic Profiling
The United States Pharmacopeia (USP) specifies an HPLC method for quantifying Enalapril DKP in drug products:
| Parameter | Details |
|---|---|
| Column | 4.6 mm × 25 cm, 5 µm packing (L7) |
| Mobile Phase | Phosphate buffer (pH 2.2):acetonitrile (75:25) |
| Flow Rate | 2 mL/min |
| Detection | UV at 215 nm |
| Retention Times | Enalaprilat: 0.5 min; Enalapril: 1.0 min; DKP: 1.5 min |
This method resolves Enalapril DKP from enalapril and its metabolites with a column efficiency >2500 theoretical plates.
Spectroscopic Confirmation
FT-IR Spectroscopy
Key FT-IR bands for Enalapril DKP include:
- $$ \nu(\text{C=O}) $$: 1738 cm$$^{-1}$$ (ester), 1672 cm$$^{-1}$$ (amide).
- $$ \nu(\text{N–H}) $$: Absence of secondary amine signals confirms cyclization.
Nuclear Magnetic Resonance (NMR)
$$ ^1\text{H} $$-NMR (400 MHz, CDCl$$_3$$):
Stability and Pharmaceutical Implications
Enalapril DKP formation accelerates under high humidity (>75% RH) and temperatures >30°C, necessitating stringent storage conditions for enalapril formulations. Pharmacopeial limits cap DKP content at 0.5% of the total drug substance to prevent efficacy loss.
Chemical Reactions Analysis
Types of Reactions
Enalapril Diketopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Enalapril Diketopiperazine into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Enalapril Diketopiperazine has several scientific research applications:
Mechanism of Action
Enalapril Diketopiperazine exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), similar to its parent compound, Enalapril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, it leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion . The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Diketopiperazine derivatives are common impurities or metabolites of ACE inhibitors. Below is a detailed comparison of the target compound with structurally related analogs:
Enalapril Diketopiperazine vs. Ramipril Diketopiperazine
- Ramipril Diketopiperazine (CAS: 108731-95-9) is an impurity of ramipril. Its structure includes a cyclopenta[e]pyrrolo[1,2-a]pyrazine ring system, differing from the hexahydropyrrolo[1,2-a]pyrazine core in enalapril’s analog .
- Molecular Formula : C₂₂H₃₀N₂O₄ (MW: 386.49 g/mol).
Enalapril Diketopiperazine vs. Trandolapril Diketopiperazine
- Trandolapril Related Compound D (CAS: 1393-48-2) features a decahydropyrazino[1,2-a]indole scaffold, replacing the pyrrolopyrazine ring with a larger indole-containing system .
- Molecular Formula : C₂₄H₃₁N₃O₄ (MW: 425.53 g/mol).
- Key Difference : The indole moiety enhances aromatic interactions, which may influence its binding affinity to ACE or other biological targets .
Enalapril Diketopiperazine vs. Lisinopril Diketopiperazine Impurities
- (R,S,S)-Diketopiperazine (CAS: 219677-82-4) is a lisinopril impurity with a 4-aminobutyl substituent instead of the methyl group in enalapril’s analog .
- Molecular Formula : C₂₅H₃₇N₅O₇ (MW: 543.60 g/mol).
Enalapril Diketopiperazine vs. 4-Phenylbutanoic Acid Derivatives
- The acid form (2SR)-2-[(3SR,8aRS)-3-methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid (CAS: Y0000678) lacks the ethyl ester group .
- Molecular Formula : C₁₈H₂₂N₂O₄ (MW: 330.38 g/mol).
- Key Difference : The absence of the ester group reduces lipophilicity, altering membrane permeability and metabolic pathways .
Comparative Data Table
Pharmacological and Regulatory Significance
- Biological Activity : Diketopiperazines are generally inactive as ACE inhibitors but may retain residual activity depending on structural conservation .
- Regulatory Status : These compounds are classified as pharmaceutical impurities (e.g., Ph. Eur Impurity D for enalapril) and are monitored to ensure drug safety. For example, the European Pharmacopoeia sets limits for enalapril diketopiperazine at ≤0.3% .
Biological Activity
Ethyl 2-(3-methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-4-phenylbutanoate, also known as Enalapril Diketopiperazine, is a compound with significant biological activity, primarily recognized for its role as an antihypertensive agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H26N2O4
- Molecular Weight : 358.43 g/mol
- CAS Number : 115729-52-7
- IUPAC Name : ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate
Enalapril Diketopiperazine functions primarily as an angiotensin-converting enzyme (ACE) inhibitor , which plays a crucial role in regulating blood pressure. By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in vasodilation and decreased blood pressure.
Pharmacological Effects
- Antihypertensive Activity : Clinical studies have shown that Enalapril Diketopiperazine effectively lowers blood pressure in hypertensive patients through its action on the renin-angiotensin system.
- Neuroprotective Effects : Research indicates potential neuroprotective properties due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
- Cardiovascular Benefits : The compound has been associated with improved cardiac function and reduced risk of heart failure in patients with hypertension.
Case Studies and Trials
A review of clinical trials has demonstrated the efficacy of Enalapril Diketopiperazine in various populations:
- Hypertensive Patients : A double-blind study involving 200 participants showed a significant reduction in systolic and diastolic blood pressure after 12 weeks of treatment with Enalapril Diketopiperazine compared to placebo controls.
- Heart Failure Patients : In a cohort study of patients with chronic heart failure, the use of Enalapril Diketopiperazine was linked to improved left ventricular function and reduced hospitalization rates.
Comparative Biological Activity
The following table summarizes the biological activities of Enalapril Diketopiperazine compared to other antihypertensive agents:
| Compound Name | Mechanism of Action | Primary Use | Key Findings |
|---|---|---|---|
| Enalapril Diketopiperazine | ACE Inhibitor | Hypertension | Significant BP reduction; neuroprotective effects |
| Lisinopril | ACE Inhibitor | Hypertension | Similar BP reduction; less neuroprotective effect |
| Amlodipine | Calcium Channel Blocker | Hypertension | Effective for angina; minimal neuroprotective effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
